3-Methylpentane-1,5-diamine
CAS No.: 123952-70-5
Cat. No.: VC20866299
Molecular Formula: C6H16N2
Molecular Weight: 116.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123952-70-5 |
|---|---|
| Molecular Formula | C6H16N2 |
| Molecular Weight | 116.2 g/mol |
| IUPAC Name | 3-methylpentane-1,5-diamine |
| Standard InChI | InChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3 |
| Standard InChI Key | FJSUFIIJYXMJQO-UHFFFAOYSA-N |
| SMILES | CC(CCN)CCN |
| Canonical SMILES | CC(CCN)CCN |
Introduction
Basic Characteristics and Properties
Chemical Identity
3-Methylpentane-1,5-diamine is an organic compound with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.205 g/mol . This branched aliphatic diamine is characterized by its primary amino groups at terminal positions, making it highly reactive for various chemical applications. The compound's systematic IUPAC name is 3-methylpentane-1,5-diamine, though it is also known as 1,5-diamino-3-methylpentane in chemical literature .
Physical Properties
The physical properties of 3-Methylpentane-1,5-diamine are summarized in Table 1, providing essential information for handling and utilizing this compound in laboratory and industrial settings.
Table 1. Physical Properties of 3-Methylpentane-1,5-diamine
Structural Features
3-Methylpentane-1,5-diamine possesses a distinctive molecular structure that contributes to its chemical behavior. The compound consists of a pentane backbone with a methyl group substituent at the third carbon position, creating asymmetry within the molecule. This branched structure results in a different spatial arrangement compared to linear diamines, influencing its reactivity patterns and applications.
The primary amine groups (-NH₂) at positions 1 and 5 serve as nucleophilic centers, making the compound particularly reactive toward electrophiles. The strategic positioning of these amine groups at opposite ends of the molecule enables the compound to function as a bidentate ligand in coordination chemistry and as a linker in polymer synthesis.
Chemical Reactivity
General Reactivity Profile
The primary amino groups in 3-Methylpentane-1,5-diamine exhibit nucleophilic character, allowing for a variety of chemical transformations. The compound readily reacts with electrophiles, including carbonyl compounds, alkyl halides, and acylating agents. Key reaction types include:
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Condensation reactions: Formation of Schiff bases with aldehydes and ketones
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Alkylation/acylation: Reactions at nitrogen atoms with appropriate electrophiles
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Coordination chemistry: Complexation with metal ions due to its chelating ability
Reaction Mechanisms
The chemical behavior of 3-Methylpentane-1,5-diamine is significantly influenced by its bifunctional nature. As a diamine, it can undergo sequential or simultaneous reactions at both amino groups. The branched structure introduces steric considerations that can lead to regioselectivity in certain reactions.
Table 2. Common Reactions of 3-Methylpentane-1,5-diamine
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Hydrogenation (synthesis) | Catalyst (e.g., Pd/C), high pressure, elevated temperature | 3-Methylpentane-1,5-diamine from 3-methylglutaronitrile | Production of the diamine |
| Condensation | Aldehydes/ketones, mild conditions | Schiff bases, imines | Synthesis intermediates, ligands |
| Alkylation | Alkyl halides, base | N-alkylated derivatives | Pharmaceutical intermediates |
| Acylation | Acid chlorides, anhydrides | Amides | Polymer precursors |
| Coordination | Metal salts | Metal complexes | Catalysis, materials science |
Synthesis Methods
Laboratory Synthesis
The primary method for synthesizing 3-Methylpentane-1,5-diamine involves the hydrogenation of 3-methylglutaronitrile. This process typically employs a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.
The synthetic route can be represented as:
3-Methylglutaronitrile + H₂ (with catalyst) → 3-Methylpentane-1,5-diamine
This approach is analogous to the synthesis of other diamines from corresponding dinitriles, such as the production of 2-methylpentane-1,5-diamine (also known as 2-methylpentamethylenediamine) through the hydrogenation of 2-methylglutaronitrile as described in several patents .
Industrial Production
In industrial settings, 3-Methylpentane-1,5-diamine is produced using continuous flow reactors to ensure consistent quality and yield. The process involves:
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Hydrogenation of 3-methylglutaronitrile in the presence of a suitable catalyst
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Careful control of reaction conditions (temperature, pressure, catalyst concentration)
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Purification steps to remove impurities
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Quality control to ensure product specifications are met
The industrial synthesis may share similarities with the production methods for related compounds such as 2-methylpentane-1,5-diamine, which is produced by selective liquid-phase hydrogenation of 2-methylglutaronitrile in a non-ammoniacal basic reaction medium with a Raney nickel-based catalyst .
Comparative Analysis
Comparison with Similar Diamines
3-Methylpentane-1,5-diamine belongs to a family of structurally related diamines that share similar properties but exhibit distinct characteristics due to differences in their molecular architectures.
Table 3. Comparison of 3-Methylpentane-1,5-diamine with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Structural Features | Key Differences |
|---|---|---|---|---|
| 3-Methylpentane-1,5-diamine | C₆H₁₆N₂ | 116.20 g/mol | Branched at C3 position | Methyl group at C3 position |
| 1,5-Pentanediamine (Cadaverine) | C₅H₁₄N₂ | 102.18 g/mol | Linear structure | No branching, one carbon fewer |
| 2-Methylpentane-1,5-diamine | C₆H₁₆N₂ | 116.20 g/mol | Branched at C2 position | Methyl group at C2 position |
| 1,5-Diamino-2-methylpentane | C₆H₁₆N₂ | 116.20 g/mol | Branched at C2 position | Alternative naming for 2-methylpentane-1,5-diamine |
The position of the methyl group significantly affects the steric and electronic properties of these diamines, influencing their reactivity patterns, chelating abilities, and applications in various chemical processes .
Structure-Activity Relationships
The branched structure of 3-Methylpentane-1,5-diamine imparts distinct properties compared to its linear counterparts. The methyl substituent at the third carbon:
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Creates asymmetry in the molecule, potentially affecting its behavior in asymmetric synthesis
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Modifies the spatial arrangement of the amine groups, influencing chelating ability
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Affects the basicity of the amine groups through inductive effects
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Introduces steric considerations that can lead to regioselectivity in reactions
These structural features make 3-Methylpentane-1,5-diamine valuable in specific applications where its unique spatial arrangement offers advantages over linear or differently substituted diamines.
Applications
Chemical Synthesis
3-Methylpentane-1,5-diamine serves as a valuable building block in the synthesis of complex organic molecules. Its bifunctional nature, with two primary amine groups, makes it particularly useful in:
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Polymer synthesis, especially polyamides
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Preparation of heterocyclic compounds
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Cross-linking agents in various materials
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Synthesis of macrocyclic compounds
Coordination Chemistry
The compound's ability to function as a bidentate ligand makes it valuable in coordination chemistry applications. The two amine groups can coordinate with metal ions to form stable complexes, which find applications in:
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Catalysis for various organic transformations
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Metal extraction and purification processes
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Development of novel materials with specific properties
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Molecular recognition systems
Industrial Applications
While specific industrial applications of 3-Methylpentane-1,5-diamine are less documented compared to some of its analogs, potential uses based on similar compounds include:
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Production of polyamides for engineering plastics
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Epoxy resin curing agents
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Corrosion inhibitors
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Components in adhesives and coatings
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Intermediates in pharmaceutical synthesis
The related compound 2-methylpentane-1,5-diamine (commercially known as Dytek A) has established applications in polyamide plastics, films, and fibers; polyamide adhesive and ink resins; corrosion inhibitors; epoxy curing agents; water treatment chemicals; isocyanates; and chain extenders for polyurethanes .
Recent Research and Future Prospects
Current Research Developments
Recent research involving diamines like 3-Methylpentane-1,5-diamine has focused on several promising areas:
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Development of asymmetric catalysts for stereoselective reactions
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Design of new polymeric materials with enhanced properties
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Applications in medicinal chemistry as building blocks for bioactive compounds
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Use in green chemistry as alternatives to more hazardous chemicals
For example, research on related 1,3-diamine-derived catalysts has shown promising results in asymmetric Mannich reactions of ketones, demonstrating the potential of diamine structures in catalysis applications .
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